Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
Tert-butyl 6-amino-2-azabicyclo[410]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclo heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the use of 4-hydroxymethyl pyridine as a starting material. The process includes several key steps such as:
- Formation of the azabicyclo heptane ring.
- Introduction of the tert-butyl ester group.
- Amination to introduce the amino group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to its specific azabicyclo heptane structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(12)7-8(11)13/h8H,4-7,12H2,1-3H3 |
InChI Key |
XSTOWBSLINCVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C2)N |
Origin of Product |
United States |
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